

Application Note: HPLC-MS Method for the Detection of Disperse Blue 291

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Compound of Interest		
Compound Name:	Disperse blue 291G	
Cat. No.:	B1345536	Get Quote

Introduction

Disperse Blue 291 is a synthetic mono-azo dye used in the textile industry for dyeing polyester and its blended fabrics.[1][2] Due to the potential for some azo dyes to cleave into carcinogenic aromatic amines, regulatory bodies worldwide have restricted the use of certain dyes in consumer products. Consequently, sensitive and selective analytical methods are required for the detection and quantification of these compounds in textile matrices. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has become a preferred technique for the analysis of polar and thermally labile disperse dyes.[3][4] This application note provides a detailed protocol for the detection of Disperse Blue 291 using HPLC-MS.

Principle

This method involves the extraction of Disperse Blue 291 from a textile sample using methanol, followed by separation and detection using a reverse-phase HPLC system coupled to a mass spectrometer. The separation is achieved on a C18 column with a gradient elution of acetonitrile and an aqueous buffer. Detection is performed using electrospray ionization in the positive ion mode (ESI+), monitoring for the protonated molecular ion ([M+H]+) of Disperse Blue 291.

Chemical Properties of Disperse Blue 291



Property	Value	Reference
Chemical Name	N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]acetamide	[2]
Molecular Formula	C19H21BrN6O6	[1][5]
CAS Registry Number	56548-64-2 / 83929-84-4	[1]
Molecular Weight	509.31 g/mol	[1][5]
Monoisotopic Mass	508.07059 Da	

Experimental Protocol Materials and Reagents

- Disperse Blue 291 standard (analytical grade)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ammonium acetate (analytical grade)
- Water (deionized or HPLC grade)
- 0.22 μm PTFE syringe filters

Sample Preparation

- Weigh approximately 1.0 g of the textile sample, cut into small pieces, and place it into a suitable extraction vessel.
- · Add 20 mL of methanol to the vessel.
- Sonicate the sample in an ultrasonic bath at 50°C for 30 minutes.
- Allow the extract to cool to room temperature.



- Centrifuge the sample at 10,000 rpm for 10 minutes.[6]
- Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.[6]

HPLC-MS Instrumental Conditions

High-Performance Liquid Chromatography (HPLC)

Parameter	Recommended Conditions
LC System	Agilent 1100 HPLC, Waters ACQUITY Arc, or equivalent
Column	ZORBAX XDB-C8, 50 mm \times 2.1 mm \times 1.8 μ m[3] or XBridge C18, 150 x 2.1 mm, 5 μ m[7]
Mobile Phase A	5 mM Ammonium acetate in water
Mobile Phase B	Acetonitrile
Gradient Program	0 min, 40% B; 7 min, 60% B; 17 min, 98% B; 24 min, 98% B; return to initial conditions[7]
Flow Rate	0.3 mL/min
Column Temperature	30°C - 55°C
Injection Volume	5 μL

Mass Spectrometry (MS)



Parameter	Recommended Conditions
Ionization Source	Electrospray Ionization (ESI), Positive Mode
Scan Mode	Full Scan (m/z 100-600) and/or Selected Ion Monitoring (SIM)
Precursor Ion (SIM)	m/z 509.1
Fragmentor Voltage	Optimization may be required; start at ~150 V
Capillary Voltage	3500 V
Gas Temperature	350°C
Gas Flow	10 L/min

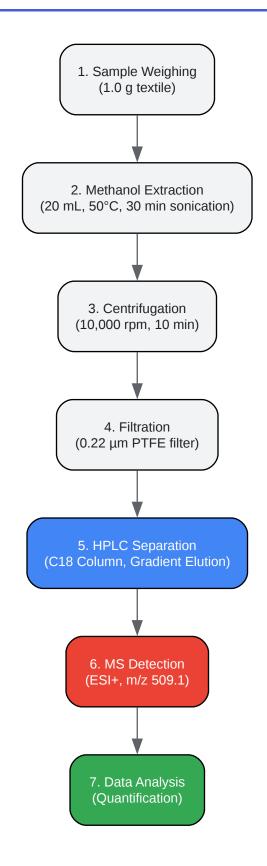
Method Performance Characteristics

The following table summarizes typical performance data for the analysis of disperse dyes using HPLC-MS. These values can be used as a benchmark for method validation.

Parameter	Typical Value
Linearity (r²)	> 0.99
Limit of Detection (LOD)	0.02 – 1.35 ng/mL
Limit of Quantification (LOQ)	0.06 – 4.09 ng/mL
Repeatability (%RSD, n=6)	< 15%
Recovery	80 - 115%

Experimental Workflow Diagram





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Caption: Workflow for the HPLC-MS detection of Disperse Blue 291.



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